An In-depth Technical Guide to 3-Amino-2-bromo-4-picoline: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 3-Amino-2-bromo-4-picoline: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and pharmaceutical development, the strategic use of versatile chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. 3-Amino-2-bromo-4-picoline, also known by its IUPAC name 2-bromo-4-methylpyridin-3-amine, has emerged as a significant building block in the construction of complex molecular architectures. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl group on a pyridine core, offers a rich platform for a diverse range of chemical transformations. This guide provides a comprehensive overview of 3-Amino-2-bromo-4-picoline, including its chemical identity, synthesis, physicochemical properties, and its critical role in the development of innovative pharmaceuticals.
Chemical Identity and Structure
CAS Number: 126325-50-6[1]
Molecular Formula: C₆H₇BrN₂[2]
Molecular Weight: 187.04 g/mol [2]
The structure of 3-Amino-2-bromo-4-picoline is characterized by a pyridine ring substituted at the 2-position with a bromine atom, at the 3-position with an amino group, and at the 4-position with a methyl group. This arrangement of functional groups dictates its reactivity, with the bromine atom serving as a versatile handle for cross-coupling reactions and the amino group providing a site for further functionalization or acting as a key pharmacophoric element.
Synthesis of 3-Amino-2-bromo-4-picoline
The synthesis of 3-Amino-2-bromo-4-picoline is a critical process for its application in drug discovery. A common and effective method involves the direct bromination of 3-Amino-4-methylpyridine. The strategic placement of the amino and methyl groups on the pyridine ring directs the electrophilic substitution of bromine to the 2-position.
Synthetic Pathway Overview
The synthesis of 3-Amino-2-bromo-4-picoline from 3-Amino-4-methylpyridine can be achieved using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of an acid like trifluoroacetic acid.[3] This approach offers good regioselectivity due to the directing effects of the existing substituents on the pyridine ring.
Caption: Synthetic pathway for 3-Amino-2-bromo-4-picoline.
Experimental Protocol: Bromination of 3-Amino-4-methylpyridine
The following is a representative protocol for the synthesis of 3-Amino-2-bromo-4-picoline based on the principles of electrophilic aromatic substitution on a substituted pyridine ring.
Materials:
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3-Amino-4-methylpyridine
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N-Bromosuccinimide (NBS)
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Trifluoroacetic acid
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Suitable solvent (e.g., Dichloromethane)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-Amino-4-methylpyridine in a suitable solvent like dichloromethane. Cool the solution in an ice bath.
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Addition of Reagents: Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent to the cooled solution of 3-Amino-4-methylpyridine. Subsequently, add trifluoroacetic acid dropwise while maintaining the low temperature.
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Reaction Monitoring: Allow the reaction to stir at a low temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and wash it with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield pure 3-Amino-2-bromo-4-picoline.
Physicochemical Properties
The physical and chemical properties of 3-Amino-2-bromo-4-picoline are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 126325-50-6 | [1] |
| Molecular Formula | C₆H₇BrN₂ | [2] |
| Molecular Weight | 187.04 g/mol | [2] |
| Appearance | Off-white to light yellow crystalline powder | [4] |
| Boiling Point (Predicted) | 308.0 ± 37.0 °C | [5] |
| Density (Predicted) | 1.593 ± 0.06 g/cm³ | [5] |
| Storage Temperature | 2-8 °C, under inert gas | [5] |
Applications in Drug Development
The true value of 3-Amino-2-bromo-4-picoline lies in its role as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The presence of both a nucleophilic amino group and a bromine atom, which is amenable to a wide array of cross-coupling reactions, makes it an invaluable tool for medicinal chemists.
Intermediate in the Synthesis of KRAS G12C Inhibitors
A significant application of 3-Amino-2-bromo-4-picoline is in the synthesis of 2-isopropyl-4-methylpyridin-3-amine. This compound is a crucial intermediate in the preparation of KRAS G12C inhibitors, a promising class of targeted therapies for various cancers, including pancreatic, colorectal, and lung cancer.[3] The KRAS G12C mutation is a key driver in many aggressive tumors, and inhibitors targeting this specific mutation have shown significant clinical potential.
The synthesis involves a coupling reaction where the bromine atom at the 2-position of 3-Amino-2-bromo-4-picoline is replaced with an isopropyl group, often facilitated by an organometallic reagent like isopropylzinc bromide or isopropylmagnesium chloride.[3]
Caption: Role of 3-Amino-2-bromo-4-picoline in KRAS G12C inhibitor synthesis.
This synthetic utility underscores the importance of 3-Amino-2-bromo-4-picoline in the development of cutting-edge cancer therapies. Its ability to serve as a scaffold for the introduction of key structural motifs makes it a highly sought-after intermediate in the pharmaceutical industry.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with 3-Amino-2-bromo-4-picoline.
GHS Hazard Statements:
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Harmful if swallowed.
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Harmful in contact with skin.
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Causes skin irritation.
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Causes serious eye irritation.
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Harmful if inhaled.
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May cause respiratory irritation.
Precautionary Measures:
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Use in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
3-Amino-2-bromo-4-picoline is a strategically important chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined structure and versatile reactivity provide a robust platform for the synthesis of complex, biologically active molecules. The critical role of this compound in the synthesis of intermediates for targeted cancer therapies, such as KRAS G12C inhibitors, highlights its value in advancing modern medicine. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of drug discovery.
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